3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCBPXXSGYHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Technical Monograph: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Executive Summary
3,3'-((4-Bromophenyl)methylene)bis(1H-indole), a derivative within the bis(indolyl)methane (BIM) class, represents a critical scaffold in medicinal chemistry. Characterized by two indole moieties bridged by a methine carbon substituted with a 4-bromophenyl group, this compound exhibits significant lipophilicity and electronic tuning distinct from its parent compound, 3,3'-diindolylmethane (DIM).
This guide synthesizes the physicochemical data, production methodologies, and biological potential of this compound.[1] It is designed to serve as a foundational reference for researchers investigating BIMs as potential chemotherapeutic agents, specifically targeting orphan nuclear receptors (e.g., Nur77) and tubulin polymerization pathways.
Chemical Identity & Physicochemical Properties
The introduction of the 4-bromophenyl group at the methylene bridge enhances the compound's hydrophobic interaction potential compared to unsubstituted BIMs, influencing its binding affinity in hydrophobic pockets of target proteins.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | |
| CAS Number | 540729-21-3 | Verified Registry Number |
| Molecular Formula | C₂₃H₁₇BrN₂ | |
| Molecular Weight | 401.30 g/mol | |
| Appearance | Pink to Orange-Red Solid | Color intensity varies with purity/polymorph |
| Melting Point | 102 – 113 °C | Range reflects polymorph/solvent history [1, 2] |
| Solubility | Soluble: DMSO, CDCl₃, AcetoneInsoluble: Water | High lipophilicity due to Br-phenyl moiety |
| pKa | ~16.97 (Indole NH) | Estimated; acts as a weak acid |
Spectral Signatures (Diagnostic)
-
¹H NMR (400 MHz, CDCl₃): The diagnostic signature is the methine proton (Ar-CH-Ar ) appearing as a sharp singlet.
-
δ 5.82 – 5.91 ppm (s, 1H): Methine bridge proton.
-
δ 7.90 – 8.10 ppm (br s, 2H): Indole NH protons (disappears with D₂O exchange).
-
δ 7.40 – 7.45 ppm (d, 2H): Phenyl ring protons ortho to Bromine (deshielded by halogen).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~39.8 ppm: Methine bridge carbon (Aliphatic signal in aromatic region).
-
δ 119-120 ppm: C3 position of indole rings.
-
-
IR (KBr):
-
3400 – 3417 cm⁻¹: Indole N-H stretching (sharp/intense).
-
742 cm⁻¹: C-Br stretch (fingerprint region).
-
Synthesis & Production
The synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) follows a classic electrophilic substitution mechanism (Friedel-Crafts type) involving the condensation of two equivalents of indole with one equivalent of 4-bromobenzaldehyde.
Reaction Mechanism
The reaction proceeds via acid-catalyzed activation of the aldehyde carbonyl, followed by nucleophilic attack from the C3 position of the first indole. Elimination of water generates an aza-fulvene intermediate, which is rapidly attacked by the second indole molecule.
Figure 1: Acid-catalyzed condensation mechanism for BIM synthesis.
Optimized Green Protocol
Based on methodologies using solid acid catalysts (e.g., Montmorillonite K-10 or Sulfamic Acid) [3, 4].
Reagents:
-
4-Bromobenzaldehyde (1.0 mmol)
-
Catalyst: Sulfamic Acid (10 mol%) or Bi(NO₃)₃-Mont. K-10
-
Solvent: Ethanol:Water (1:[4]1) or Solvent-free (Grinding)[2]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (185 mg, 1 mmol) and indole (234 mg, 2 mmol) in 5 mL of EtOH:H₂O (1:1).
-
Catalysis: Add Sulfamic acid (10 mg, ~0.1 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexane). The reaction typically completes within 15–30 minutes.[5]
-
Precipitation: As the reaction progresses, the product will precipitate as a solid.
-
Work-up: Add 10 mL of cold water to the mixture. Filter the solid precipitate under vacuum.
-
Purification: Wash the solid with 20% aqueous ethanol. Recrystallize from hot ethanol to yield pure pink/reddish crystals.
-
Self-Validation Check: The melting point of the dried crystals should be checked immediately. If <100°C, solvent occlusion or unreacted aldehyde is likely present.
-
Pharmacological Profile
Bis(indolyl)methanes are known pharmacophores with pleiotropic effects.[6] The 4-bromophenyl derivative is specifically investigated for its enhanced cytotoxicity against solid tumors compared to the parent DIM.
Structure-Activity Relationship (SAR)
-
Lipophilicity: The bromine atom (logP contribution ~0.86) increases membrane permeability and affinity for hydrophobic pockets in proteins like Nur77 (orphan nuclear receptor).
-
Electronic Effect: The electron-withdrawing nature of the bromine stabilizes the central methine bridge against oxidative metabolism compared to electron-donating analogs (e.g., 4-methoxy).
-
Halogen Bonding: The Br substituent can participate in halogen bonding (σ-hole interactions) with carbonyl backbone oxygens in the target protein, potentially locking the ligand in a specific conformation.
Proposed Mechanism of Action (Anticancer)
Research into BIM analogs suggests a dual mechanism involving the modulation of nuclear receptors and the induction of apoptosis via mitochondrial pathways.
Figure 2: Proposed apoptotic signaling pathway activated by BIM derivatives [5].[7]
Experimental Characterization Protocols
To ensure scientific integrity, the following characterization steps are mandatory for any synthesized batch used in biological assays.
Protocol A: NMR Validation
-
Dissolve 10 mg of sample in 0.6 mL CDCl₃ (avoid DMSO-d6 if possible, as it can broaden NH signals due to hydrogen bonding).
-
Acquire ¹H NMR with at least 64 scans to resolve the methine singlet clearly.
-
Acceptance Criteria:
-
Methine singlet must integrate to exactly 1H relative to the 2H NH signal.
-
No aldehyde peak (CHO) should be visible at ~10 ppm.
-
Protocol B: Solubility Testing for Bioassays
-
Prepare a stock solution of 10 mM in DMSO .
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute 1:1000 into cell culture media (final 10 µM).
-
Observation: Check for precipitation under a microscope. If crystals form, the effective concentration is unknown, and the data will be invalid.
References
-
Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes. PMC (PubMed Central). Link
-
Glacial acetic acid as an efficient catalyst for simple synthesis of diindolylmethanes. Current Chemistry Letters. Link
-
Synthesis of bis(indolyl)methanes under dry grinding conditions. RSC Advances. Link
-
A Facile and Eco-friendly Synthesis of Bis(indolyl)methanes Using Montmorillonite K-10. Der Pharma Chemica. Link
-
Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry. Link
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The 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) Scaffold: A Foundation for Bioactivity
An In-Depth Technical Guide to the Biological Activity of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) Derivatives
Executive Summary
The bis(indolyl)methane (BIM) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2][3] This guide focuses on a specific, halogenated subclass: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) and its derivatives. These compounds have garnered significant attention for their potent biological activities, primarily as anticancer, antimicrobial, and antioxidant agents.[1][4][5][6] This document provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. It synthesizes technical data with field-proven insights, offering detailed experimental protocols and visual workflows to support researchers and drug development professionals in this promising area of study.
The core structure of these derivatives consists of two indole rings linked by a methylene bridge at their C3 positions. The methylene carbon is substituted with a 4-bromophenyl group. This molecular architecture is typically achieved through a facile electrophilic substitution reaction between indole and 4-bromobenzaldehyde.[7][8] The indole nucleus is a cornerstone of many biologically active molecules, and the dimeric nature of the BIM scaffold, coupled with the electronically influential 4-bromo substituent, gives rise to a unique profile of bioactivity.[7][9]
The synthesis is often catalyzed by Brønsted or Lewis acids and can be performed under various conditions, including environmentally benign approaches.[3][8] The resulting compounds serve as a platform for further derivatization to optimize potency and selectivity.
Potent Anticancer Activity: Mechanisms and Efficacy
Bis(indolyl)methanes are widely investigated for their antitumor properties, and the 4-bromophenyl derivatives are no exception.[1][2][10] Their mechanism of action is multifaceted, often involving the induction of cell cycle arrest and apoptosis in cancer cells, while showing lower toxicity to normal cells.[7][11]
Mechanistic Insights
The anticancer effects of these compounds are attributed to their ability to modulate key cellular pathways:
-
Induction of Apoptosis and Cell Cycle Arrest: BIM derivatives have been shown to arrest the cell cycle at the G1 and G2/M phases and to trigger programmed cell death (apoptosis) in various cancer cell lines, including colon (HT-29) and lung (A549) cancer cells.[1][2][12]
-
Mitochondrial Targeting: Some BIMs accumulate in the mitochondria of cancer cells, disrupting mitochondrial function and initiating the intrinsic apoptotic pathway.[12]
-
Tubulin Polymerization Inhibition: The indole nucleus is a key pharmacophore in several known tubulin polymerization inhibitors. Certain BIM derivatives can interfere with microtubule dynamics, a critical process for cell division, leading to mitotic catastrophe and cell death.[13]
In Vitro Efficacy Data
The cytotoxic potential of BIM derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BIM Derivative (3b) | A549 (Lung Carcinoma) | 4.52 | [2] |
| BIM Derivative (3a) | A549 (Lung Carcinoma) | 6.03 | [2] |
| BIM Derivative (3b) | HCT 116 (Colon Carcinoma) | 17.14 | [2] |
| Triphenylamine BIM (2a) | HT-29 (Colon Carcinoma) | 3.93 | [12] |
| Indole Derivative (1c) | HeLa (Cervical Cancer) | 0.50 | [11] |
| Indole Derivative (1c) | MCF-7 (Breast Cancer) | 0.55 | [11] |
Table 1: Representative In Vitro Cytotoxicity of Bis(indolyl)methane and Indole Derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[13]
Causality: This protocol is chosen for its reliability and high throughput. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Broad-Spectrum Antimicrobial Properties
The indole scaffold is a key component of many antimicrobial agents.[14] BIM derivatives, particularly those with halogen substituents, exhibit promising activity against a range of pathogenic microbes.[7][15]
Spectrum of Activity
These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom on the phenyl ring can enhance lipophilicity, potentially aiding in the penetration of the complex bacterial cell envelope, which is a significant barrier to drug entry, especially in Gram-negative bacteria.[7][14]
-
Gram-Positive Bacteria: Derivatives have shown excellent activity against strains like Staphylococcus aureus.[4][5]
-
Gram-Negative Bacteria: Significant activity has also been reported against Escherichia coli.[4][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standard for determining MIC values.[18]
Causality: This method is preferred for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously. It provides a direct measure of the potency of the antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the BIM derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Antioxidant Capacity
Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with the ability to scavenge these free radicals are of significant therapeutic interest. Several BIM derivatives have been identified as potent antioxidant agents.[6][19]
Mechanism of Action
The antioxidant activity of BIMs is often attributed to the hydrogen-donating ability of the indole N-H group. These compounds can react with stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), neutralizing them and terminating the radical chain reaction.[20]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward spectrophotometric assay for evaluating antioxidant activity.[21][22]
Causality: The DPPH radical is stable and commercially available. When reduced by an antioxidant, its deep violet color in solution fades to a pale yellow, a change that is easily quantifiable by measuring the decrease in absorbance at ~517 nm.[20]
Methodology:
-
Reagent Preparation: Prepare a stock solution of the BIM derivative in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a series of test tubes or a 96-well plate, add different concentrations of the test compound. Add the DPPH working solution to each tube/well and mix.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A control sample containing only the solvent and DPPH is also measured.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
EC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
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Pharmacological significance of 4-bromophenyl bis(indolyl)methane derivatives
An In-Depth Technical Guide to the Pharmacological Significance of 4-Bromophenyl Bis(indolyl)methane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a vast array of natural products and synthetic drugs.[1][2][3] Among its many derivatives, the bis(indolyl)methane (BIM) scaffold has emerged as a particularly privileged structure, demonstrating a broad spectrum of biological activities.[4][5][6] This guide focuses specifically on a compelling subclass: 4-bromophenyl bis(indolyl)methane derivatives. The introduction of a bromine atom at the para-position of the phenyl ring imparts unique electronic properties that significantly modulate the molecule's pharmacological profile. We will explore the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing a comprehensive resource for researchers engaged in drug discovery and development.
The Bis(indolyl)methane Core: A Foundation of Bioactivity
Bis(indolyl)methanes are characterized by two indole units linked by a methylene bridge, a structure found in various marine and terrestrial natural products.[4][5] This core motif is associated with a wide range of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][5][7][8][9] The versatility of the BIM scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity. The central phenyl ring, in particular, serves as a key point for derivatization, with substituents playing a critical role in dictating the compound's therapeutic potential.
Synthesis of 4-Bromophenyl Bis(indolyl)methane Derivatives
The primary synthetic route to 4-bromophenyl bis(indolyl)methanes is the acid-catalyzed electrophilic substitution of indole with 4-bromobenzaldehyde.[2] This condensation reaction is efficient and can be facilitated by a variety of catalysts.
General Synthetic Pathway
The reaction proceeds through the protonation of the aldehyde's carbonyl oxygen by a catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the C-3 position of an indole molecule. Subsequent dehydration generates an electrophilic intermediate that readily reacts with a second indole molecule to yield the final bis(indolyl)methane product.[10] A range of catalysts, including Lewis acids (e.g., aluminum triflate), protic acids (e.g., p-toluene sulfonic acid, glacial acetic acid), and green catalysts have been successfully employed.[2][4][7]
Caption: General synthesis of 4-bromophenyl bis(indolyl)methane.
Experimental Protocol: Synthesis using Glacial Acetic Acid
This protocol is adapted from a reported green synthesis method.[2]
-
Preparation: In a round-bottom flask, dissolve indole (2 mmol) and 4-bromobenzaldehyde (1 mmol) in a suitable solvent like acetonitrile.[2]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mol%) to the mixture.[2]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40°C), potentially using ultrasonication to enhance the reaction rate.[2]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, add water to the reaction mixture to precipitate the product.[2][4]
-
Purification: Filter the solid product and recrystallize it from a suitable solvent (e.g., ethanol or methylene chloride) to obtain the pure 3,3'-((4-bromophenyl)methylene)bis(1H-indole).[2][11]
Pharmacological Significance and Mechanisms of Action
The 4-bromophenyl moiety significantly influences the biological activity of the BIM scaffold, leading to potent effects across several therapeutic areas.
Anticancer Activity
Derivatives such as 1,1-bis(3′-indolyl)-1-(p-bromophenyl)methane (DIM-C-pPhBr) have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines, including colon (SW480), pancreatic (Panc28), prostate (DU-145), and breast (MCF-7) cancers.[11][12][13][14]
Mechanism of Action:
The anticancer effects of these compounds are multifactorial:
-
Downregulation of Survivin: A key mechanism is the potent suppression of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[12] Survivin is overexpressed in most human tumors and is linked to resistance to both chemotherapy and radiotherapy.[12] DIM-C-pPhBr has been shown to decrease both survivin protein and mRNA expression.[12] Time-course studies suggest this occurs through both transcription-dependent and -independent pathways.[12]
-
Induction of Apoptosis: By suppressing survivin, these compounds inhibit its ability to suppress caspases-3, -7, and -9, thereby promoting the intrinsic and extrinsic apoptotic pathways.[12] The induction of apoptosis is further confirmed by the observation of cleaved PARP in treated cancer cells.[12]
-
Endoplasmic Reticulum (ER) Stress: Some receptor-inactive C-DIMs, including the 4-bromophenyl derivative, induce apoptosis through the activation of ER stress.[12]
-
Combination Therapy: The ability of DIM-C-pPhBr to inhibit γ-radiation-induced survivin expression suggests its potential as an adjunct in combination cancer therapies, potentially overcoming radiation resistance in tumors.[12]
Caption: Anticancer mechanism of 4-bromophenyl BIM derivatives.
Quantitative Data: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1j | DU-145 | Prostate | >10 | [11] |
| 1j | HepG2 | Liver | >10 | [11] |
| 1j | B-16 | Melanoma | >10 | [11] |
| 19 | HeLa | Cervical | 2.3 | [14] |
| 19 | MCF-7 | Breast | 5.7 | [14] |
| 4f | MCF-7 | Breast | 4.53 | [15] |
| 4f | HCT-116 | Colon | 0.50 | [15] |
| 4f | HepG2 | Liver | 3.01 | [15] |
Note: Compound numbering (e.g., 1j, 19, 4f) corresponds to that used in the cited literature.
Antimicrobial Activity
The presence of electron-withdrawing groups, particularly a bromo group, on the phenyl ring of the BIM scaffold has been shown to strengthen antibacterial activity.[7][16]
-
Antibacterial Action: Studies have demonstrated that 4-bromophenyl bis(indolyl)methane derivatives exhibit notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.[7][16] The mechanism is thought to involve the binding of the molecule to active sites on bacterial targets.[7]
-
Antifungal and Other Activities: While the primary focus has been on antibacterial properties, some BIMs have also shown good antifungal and antioxidant properties.[10]
Other Pharmacological Activities
The therapeutic potential of this chemical class extends beyond anticancer and antimicrobial applications:
-
Anti-inflammatory Activity: Several BIM derivatives have been evaluated for in-vitro anti-inflammatory activity and have shown promising results compared to standard drugs like diclofenac.[8][9]
-
Nematicidal Activity: Arylbis(indolyl)methanes have been screened for their activity against the root-knot nematode Meloidogyne incognita, demonstrating significant nematicidal potential in vitro.[2]
-
α-Glucosidase Inhibition: In the search for antidiabetic agents, certain bis(indolyl)methanes have been identified as promising α-glucosidase inhibitors, with IC50 values in the low micromolar range.[17]
Key Experimental Workflow: MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.[3][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145) in 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat the cells with the 4-bromophenyl bis(indolyl)methane derivative at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11][18]
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.[18]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Future Perspectives and Conclusion
4-Bromophenyl bis(indolyl)methane derivatives represent a highly promising class of compounds with significant pharmacological potential, particularly in oncology. Their ability to target key survival proteins like survivin makes them attractive candidates for further development, both as standalone agents and in combination therapies.
Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency and selectivity while minimizing toxicity to normal cells.
-
In-Vivo Studies: Translating the promising in-vitro results into animal models to evaluate efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: Expanding mechanistic studies to fully elucidate all cellular targets and pathways modulated by these compounds.
References
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Synthesis, Antimicrobial and Antioxidant Evaluation of Some Bis(Indolyl) Methanes Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
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Bahee, A. K., et al. (2020). Antibacterial Activity of Bis(Indolyl) Methane Derivatives against Staphylococcus Aureus. Advanced Journal of Chemistry, Section A, 3(3), 722-731. [Link]
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Kamal, A., et al. (2009). An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. Taylor & Francis Online. [Link]
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(2020). Antibacterial Activity of Bis(Indolyl) Methane Derivatives against Staphylococcus Aureus. ResearchGate. [Link]
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(2025). Synthesis, antibacterial and anti-inflammatory activity of bis(indolyl)methanes. ResearchGate. [Link]
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Stana, A., et al. (2024). Bisindole Compounds—Synthesis and Medicinal Properties. MDPI. [Link]
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Chintharlapalli, S., et al. (2010). 1,1-Bis(3′-indolyl)-1-(p-bromophenyl)methane and Related Compounds Repress Survivin and Decrease γ-Radiation-Induced Survivin in Colon and Pancreatic Cancer Cells. NIH. [Link]
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Gudipudi, G., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Publications. [Link]
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Kaur, R., et al. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. PMC. [Link]
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Qi, L., et al. (2020). Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer Properties. Beilstein Archives. [Link]
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(2017). Synthesis Of Biologically Active Bis(Indolyl)Methane Derivatives by Bisindole Alkylation of Tetrahydroisoquinolines with Visible-Light Induced Ring-Opening Fragmentation. PlumX. [Link]
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Teixeira, C., et al. (2023). Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. PMC. [Link]
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Pérez-Mendoza, M., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
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Wang, H., et al. (2022). Photoredox-catalyzed bisarylation of bromonitroalkanes enabled by the dual role of nitro functionality: synthesis of bis(indolyl)methanes as promising α-glucosidase inhibitors. RSC Publishing. [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]
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(2018). Synthesis of bis(indolyl)methane derivatives. ResearchGate. [Link]
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Gong, H., & Xie, Z. (2012). Research Progress of Synthesis of Bis(indolyl)methanes. Chinese Journal of Organic Chemistry. [Link]
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El-Sayed, N., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. BUE Scholar. [Link]
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(2025). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. ResearchGate. [Link]
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Sharma, P., et al. (2021). Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. [Link]
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Zare, A., et al. (2018). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. ThaiScience. [Link]
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Khodamorady, M., & Mohammadi, M. (2025). Green synthesis of bis(indolyl)methane scaffolds as valuable biological materials catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. International Journal of Nano Dimension. [Link]
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(2025). ChemInform Abstract: Synthesis, Analgesic and Antiinflammatory Activities of Bis(indolyl)methanes. ResearchGate. [Link]
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Applications of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Authored by: Gemini, Senior Application Scientist
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, bis(indolyl)methanes (BIMs) have emerged as a particularly privileged class, demonstrating a wide spectrum of pharmacological activities.[1][3][4] This guide focuses on a specific, potent member of this family: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) . The introduction of a 4-bromophenyl group onto the methylene bridge significantly influences the molecule's electronic properties and steric profile, enhancing its biological activity and potential as a therapeutic agent.[5] This document provides an in-depth exploration of its synthesis, mechanisms of action, and key applications in medicinal chemistry, tailored for researchers and drug development professionals.
Synthesis and Characterization
The synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) is typically achieved through a classic electrophilic substitution reaction. This cost-effective and efficient method involves the condensation of two equivalents of indole with one equivalent of 4-bromobenzaldehyde.[6]
General Synthesis Protocol
The reaction is generally catalyzed by a protic or Lewis acid to activate the aldehyde, making it more susceptible to nucleophilic attack by the electron-rich indole.
Reaction Scheme:
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottomed flask, dissolve 4-bromobenzaldehyde (1 mmol) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Indole: Add indole (2 mmol) to the solution and stir until homogeneity is achieved.
-
Catalyst Introduction: Introduce a catalytic amount (e.g., 5-10 mol%) of a catalyst like p-toluenesulfonic acid,[7] KHSO4-SiO2,[8] or another suitable acid. The choice of catalyst can influence reaction time and yield.
-
Reaction Execution: Stir the mixture at room temperature or under gentle reflux. Reaction progress is monitored by Thin-Layer Chromatography (TLC).[9] Reactions are often complete within 30 minutes to a few hours.[9]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired compound as a solid.[10]
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. The C3 position of the indole ring, being highly nucleophilic, attacks this carbon. A subsequent dehydration and a second attack by another indole molecule yield the final bis(indolyl)methane product.
Structural Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:
-
¹H NMR: Shows characteristic peaks for the indole NH protons (typically a broad singlet around δ 10.8 ppm), aromatic protons, and a key singlet for the methine proton (Ar-CH) around δ 5.8 ppm.[8]
-
IR Spectroscopy: Displays a characteristic N-H stretching band around 3415 cm⁻¹.[8]
-
Mass Spectrometry: The molecular ion peak corresponds to the calculated molecular weight (C₂₁H₁₅BrN₂).[11]
Caption: General workflow for the synthesis of the target compound.
Anticancer Applications
The most extensively studied application of BIMs, including the 4-bromo derivative, is in oncology.[1][4] These compounds exhibit potent cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.[12][13][14]
Mechanism of Action
The anticancer effects of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) and its analogs are multifactorial and often depend on the specific cancer cell type.[12] Key mechanisms include:
-
Induction of Apoptosis: BIMs are known to trigger programmed cell death. This can be initiated through various pathways, including the induction of endoplasmic reticulum stress and a decrease in mitochondrial membrane potential.[12]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly the G2/M phase, preventing mitosis.[5][15]
-
Modulation of Nuclear Receptors: Certain BIMs act as agonists for nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][16] Activation of PPARγ in cancer cells can inhibit growth and induce apoptosis.[16] This dual mechanism, acting through both receptor-dependent and independent pathways, enhances their anticancer efficacy.[16]
Caption: Simplified signaling pathways for anticancer activity.
In Vitro Cytotoxicity
While specific IC₅₀ values for 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) are dispersed across literature, the class of halogenated BIMs consistently demonstrates potent, dose-dependent cytotoxicity.
Table 1: Representative Cytotoxic Activity of Related BIM Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Heterocyclic substituted BIMs | A549 (Lung) | 4.52 | [1] |
| Indole-based Sulfonohydrazides | MDA-MB-468 (Breast) | 8.2 | [17] |
| Indole-based Sulfonohydrazides | MCF-7 (Breast) | 13.2 | [17] |
| Polyaromatic BIMs | HT-29 (Colon) | 3.93 | [18] |
| Bis(indolyl)methanes | LNCaP (Prostate) | 0.64 |[4] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method to assess cell viability and proliferation, making it a cornerstone for evaluating cytotoxic potential.[13][19]
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) in the culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 24 or 48 hours).[13][19] Include untreated cells as a negative control.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[13]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Antimicrobial Applications
The indole nucleus is a key pharmacophore in many antimicrobial agents, and BIMs are no exception. They exhibit activity against a range of bacterial and fungal pathogens.[3][4][5][20] The presence of halogens like bromine on the aromatic ring can enhance this antimicrobial potency.[5]
Mechanism of Action
While the exact mechanisms are still under investigation, proposed antibacterial actions for indole derivatives include:
-
Enzyme Inhibition: Molecular docking studies suggest that indole conjugates can bind to and inhibit essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.[21]
-
Cell Membrane Disruption: The hydrophobic nature of the BIM scaffold may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.
In Vitro Antimicrobial Activity
Screening of indole derivatives has shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[20]
-
Studies on various indole derivatives have reported Minimum Inhibitory Concentration (MIC) values that are significantly lower (20- to 100-fold) than standard antibiotics like ciprofloxacin and ampicillin against certain strains.[20]
-
One study found that a related compound, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, showed greater antibacterial activity towards S. aureus and E. coli than the standard drug ampicillin.[22]
Experimental Protocol: Agar Disc Diffusion Method
This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of a compound.[20][23]
Principle: A sterile paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear circular zone of inhibition around the disc. The diameter of this zone is proportional to the compound's activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri plates.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface of the agar plate.
-
Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) dissolved in a suitable solvent (e.g., DMSO).
-
Placement: Carefully place the impregnated discs onto the surface of the inoculated agar plates. Include a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
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Methodological & Application
Application Note: Green Synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) via Ionic Liquid Catalysis
[1]
Executive Summary
This application note details the protocol for the synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) , a pharmacologically significant bis(indolyl)methane (BIM) derivative.[1] The protocol utilizes Ionic Liquids (ILs) —specifically Brønsted acidic ionic liquids like [Et₃NH][HSO₄] or [BMIM][HSO₄] —as dual solvent-catalysts.[1]
This method replaces traditional volatile organic solvents (VOCs) and corrosive Lewis acids (e.g., AlCl₃, BF₃·OEt₂) with a recyclable, eco-friendly system.[2][3][4] The 4-bromophenyl moiety serves as a critical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), making this scaffold highly valuable in drug discovery for anticancer and antimicrobial research.[1]
Reaction Overview & Mechanism
The Chemistry
The reaction involves the electrophilic substitution of indole with 4-bromobenzaldehyde.[1] In the presence of an acidic ionic liquid, the carbonyl oxygen is activated, facilitating nucleophilic attack by the indole C-3 position.
Key Advantages of IL Protocol:
-
High Atom Economy: Water is the only byproduct.[1]
-
Ease of Work-up: Product precipitates upon water addition; IL is recovered from the filtrate.[1]
-
Selectivity: Minimizes N-alkylation side products.[1]
Mechanistic Pathway
The reaction proceeds via the formation of an azafulvenium intermediate .[1] The ionic liquid acts as a Brønsted acid to protonate the aldehyde and the intermediate hydroxyl group, accelerating water elimination.
Figure 1: Step-wise mechanism of bis(indolyl)methane formation catalyzed by acidic ionic liquids.[1]
Experimental Protocol
Materials & Reagents
| Component | Grade/Spec | Role |
| Indole | >99% Purity | Nucleophile |
| 4-Bromobenzaldehyde | >98% Purity | Electrophile |
| [Et₃NH][HSO₄] | Synthesis Grade | Catalyst/Solvent (Recyclable) |
| Ethanol/Water | ACS Grade | Work-up & Recrystallization |
| Ethyl Acetate | HPLC Grade | TLC Monitoring |
Note: [BMIM][HSO₄] (1-Butyl-3-methylimidazolium hydrogen sulfate) is an equally effective alternative if [Et₃NH][HSO₄] is unavailable.[1]
Step-by-Step Methodology
1. Catalyst Preparation (If not commercial):
-
Add concentrated sulfuric acid (0.02 mol) dropwise to a cooled solution of triethylamine (0.02 mol) in water.
-
Stir for 30 mins. Remove water under vacuum (80°C) to obtain [Et₃NH][HSO₄] as a viscous oil/solid.[1]
2. Synthesis Reaction:
-
Charge: In a 50 mL round-bottom flask, add [Et₃NH][HSO₄] (20 mol% or ~150 mg) .
-
Add Reactants: Add Indole (2.0 mmol, 234 mg) and 4-Bromobenzaldehyde (1.0 mmol, 185 mg) .
-
Conditions: Stir the mixture at 80°C for 15–25 minutes . The mixture will homogenize and then likely solidify or become very viscous as the product forms.[1]
-
Green Alternative: Some protocols allow for room temperature stirring for 4-6 hours if energy conservation is a priority.[1]
-
-
Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The aldehyde spot (Rf ~0.[1]6) should disappear.
3. Work-up & Isolation:
-
Quench: Cool the reaction mixture to room temperature. Add 5–10 mL of cold deionized water .
-
Precipitation: Stir vigorously for 5 minutes. The ionic liquid will dissolve in the water, leaving the BIM product as a crude solid precipitate.
-
Filtration: Filter the solid under vacuum.[1] Wash the cake with excess water (3 x 10 mL) to ensure complete removal of the IL.[1]
4. Purification:
-
Recrystallize the crude solid from hot Ethanol (95%) .[1][4]
-
Dry in a vacuum oven at 60°C for 4 hours.
5. Catalyst Recycling:
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis and catalyst recycling loop.[1]
Validation & Characterization Data[1][4][7][8]
Expected Yields & Optimization
Comparison of catalyst efficiency for BIM synthesis (Literature consensus):
| Catalyst System | Temperature | Time | Yield (%) | Reusability |
| [Et₃NH][HSO₄] (Recommended) | 80°C | 20 min | 92–95% | Excellent (5 runs) |
| [BMIM][BF₄] | 100°C | 3.5 h | 85% | Good |
| Sulfamic Acid | RT | 45 min | 88% | Poor (Solid waste) |
| Conventional (Acetic Acid) | Reflux | 5 h | 70% | None |
Spectral Characterization
The following data confirms the structure of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) .
-
Appearance: Pinkish to reddish solid (depending on purity/polymorph).[1]
-
Melting Point: 110–113°C (Note: Some commercial sources list higher MPs ~230°C; this often depends on the specific polymorph or solvate formed.[1] Experimental verification via NMR is prioritized over MP).
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Troubleshooting & Critical Parameters
-
Viscosity: If the reaction mixture becomes too viscous to stir, a minimal amount (0.5 mL) of ethanol can be added, though this may slightly increase reaction time.
-
Moisture Sensitivity: While water is used in the work-up, the initial reaction should be relatively dry.[1] However, Brønsted acidic ILs like [Et₃NH][HSO₄] are water-tolerant, making this less critical than with Lewis acids like AlCl₃.[1]
-
Product Color: BIMs are prone to oxidation (turning pink/red) upon prolonged exposure to air/light.[1] Store the purified product in the dark.
-
Catalyst Recycling: Ensure all water is removed from the recovered IL before the next cycle; residual water can decrease the reaction rate.[1]
References
-
Ranu, B. C., et al. "Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmim]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles." Organic Letters, 2003. [1]
- Gu, Y., et al. "A Domino Green Synthesis of Bis(indolyl)methanes Catalyzed by Ionic Liquid [Et3NH][HSO4]." Journal of Molecular Catalysis A: Chemical, 2005. (Contextual basis for [Et3NH][HSO4] protocol).
- Zolfigol, M. A., et al. "Ionic liquid catalyzed synthesis of bis(indolyl)methanes." Tetrahedron Letters, 2004.
-
RSC Advances. "Synthesis of bis(indolyl)methanes under dry grinding conditions." (Source for 4-Bromo derivative spectral data).
-
Smolecule. "1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- properties."[1][7] (Comparative physical data).
Sources
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- 3. op.niscair.res.in [op.niscair.res.in]
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High-Efficiency Synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) via Lewis Acid Catalysis
Executive Summary
This application note details the optimized protocol for synthesizing 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), a pivotal bis(indolyl)methane (BIM) scaffold. BIMs are pharmacologically active compounds found in cruciferous vegetables and marine sources, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The specific inclusion of the 4-bromophenyl moiety provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a high-value intermediate in drug discovery.
We present a robust, Lewis acid-catalyzed methodology using Indium(III) Triflate (
Mechanistic Insight
The formation of bis(indolyl)methanes proceeds via a double electrophilic substitution of indole on the aldehyde. The Lewis Acid (LA) plays a dual role: activating the carbonyl oxygen and facilitating the elimination of water to generate the reactive azafulvene intermediate.
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Activation: The Lewis acid coordinates with the carbonyl oxygen of 4-bromobenzaldehyde, increasing electrophilicity.
-
First Addition: Indole attacks the activated carbonyl at the C3 position.
-
Dehydration: The resulting intermediate loses water (assisted by the LA) to form a resonance-stabilized azafulvene cation.
-
Second Addition: A second molecule of indole attacks the azafulvene, restoring aromaticity and yielding the final BIM.
Figure 1: Catalytic Cycle and Reaction Mechanism
Caption: Step-wise electrophilic substitution mechanism mediated by Lewis Acid catalysis.
Catalyst Selection & Optimization
While many Lewis acids catalyze this transformation,
Table 1: Comparative Efficiency of Lewis Acid Catalysts
| Catalyst | Loading (mol%) | Solvent | Time (min) | Yield (%) | Notes |
| 1-5 | MeCN | 15-30 | 92-96 | Water tolerant, reusable, cleanest profile. | |
| 5 | MeCN | 20 | 90 | Excellent but expensive. | |
| 10 | EtOH | 10 | 85-90 | Cost-effective, but requires reductive workup. | |
| 10 | MeCN | 40 | 82 | Hygroscopic, harder to handle. | |
| 5 | DCM | 30 | 88 | Good activity, moisture sensitive. |
Data aggregated from comparative studies on BIM synthesis [1][2].
Detailed Experimental Protocol
Target: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) Scale: 5.0 mmol (Aldehyde basis)
Reagents & Equipment
-
Reactants:
-
Indole (ReagentPlus®, 99%): 1.17 g (10.0 mmol, 2.0 equiv).
-
4-Bromobenzaldehyde (99%): 0.925 g (5.0 mmol, 1.0 equiv).
-
-
Catalyst: Indium(III) trifluoromethanesulfonate (
): 28 mg (0.05 mmol, 1 mol%). -
Solvent: Acetonitrile (MeCN), HPLC grade: 15 mL.
-
Apparatus: 50 mL Round-bottom flask (RBF), magnetic stir bar, TLC plates (Silica gel 60 F254).
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL RBF equipped with a magnetic stir bar, add 4-Bromobenzaldehyde (0.925 g) and Indole (1.17 g).
-
Add Acetonitrile (15 mL) and stir at room temperature (25°C) until the solids are mostly dissolved.
-
Note: The solution may remain slightly cloudy; this is acceptable.
-
-
Catalyst Addition:
-
Add
(28 mg) in one portion. -
Observation: The reaction mixture typically turns pink or reddish-orange almost immediately, indicating the formation of the azafulvene intermediate.
-
-
Reaction Monitoring (Self-Validating Step):
-
Stir vigorously at room temperature.
-
TLC Check (t=15 min): Eluent system: 20% Ethyl Acetate in Hexanes.
-
Endpoint: Disappearance of the aldehyde spot. If aldehyde remains after 30 mins, warm to 50°C for 10 mins.
-
-
Workup:
-
Once complete, add Water (20 mL) to the reaction mixture. The product will precipitate out as a solid.
-
Stir for 5 minutes to ensure full precipitation.
-
Filter the solid using a Buchner funnel/vacuum filtration.
-
Wash the filter cake with Water (2 x 10 mL) to remove the catalyst and traces of indole.
-
Wash with cold Hexane (10 mL) to remove unreacted aldehyde.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Allow to cool slowly to RT, then refrigerate.
-
Collect the crystals by filtration and dry under vacuum at 60°C for 4 hours.
-
Expected Results
-
Yield: 1.85 - 1.95 g (92-97%).
-
Appearance: Pinkish-white to reddish solid.
-
Melting Point: 110 - 113°C [3].
Characterization Data
Confirm structure using Nuclear Magnetic Resonance (NMR) and Melting Point analysis.[4]
-
NMR (400 MHz,
):- 7.90 (br s, 2H, NH) – Broad singlet indicates indole NH.
- 7.30–7.45 (m, aromatic protons).[2]
- 5.89 (s, 1H, Ar-CH-Ar) – Diagnostic Peak . This sharp singlet represents the methine bridge proton.
- 6.60 (d, 2H, Indole C2-H).
-
NMR (100 MHz,
):- 143.1 (C-q), 136.7 (Indole C-7a), 119.4 (Indole), 111.3 (Indole C-7), 39.7 (Methine C).
-
Mass Spectrometry (ESI):
-
Calculated for
: 400.06. Found .
-
Troubleshooting & Critical Parameters
Use the following decision tree to address common synthesis issues.
Figure 2: Troubleshooting Workflow
Caption: Decision tree for reaction monitoring and purification issues.
References
-
Comparison of Lewis Acids
-
Title: Efficient Synthesis of Bis(indolyl)methanes Catalyzed by Lewis Acids in Ionic Liquids.[1]
- Source: ResearchG
-
Link:
-
- Indium Triflate Catalysis: Title: Indium(III) Triflate-Catalyzed Synthesis of Bis(indolyl)methanes. Source: Organic Letters / ACS Publications (General Reference for In(OTf)3 utility). Context: is widely cited for its water tolerance in these reactions (See Tetrahedron Lett. 1999, 40, 5807).
-
Characterization Data (MP & NMR)
- Title: Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2.
- Source: RSC Advances (Royal Society of Chemistry).
- Data Verification: Confirms MP of 110.1-113.
-
Link:
- General Review of BIM Synthesis: Title: Bis(indolyl)methanes: A Review of Their Synthesis and Biological Activities. Source: Mini-Reviews in Organic Chemistry. Context: Provides background on the pharmacological importance of the scaffold.
Sources
In Vitro Cytotoxicity Assays for 4-Bromo Bis(indolyl)methane: An Application and Protocol Guide
Introduction: The Therapeutic Potential and Evaluation of Bis(indolyl)methanes
Bis(indolyl)methanes (BIMs) are a significant class of heterocyclic compounds, with a core structure of two indole units linked by a methylene group.[1] This scaffold is found in various natural products and their synthetic derivatives have garnered substantial interest for their broad pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The parent compound, 3,3'-diindolylmethane (DIM), is a well-studied metabolite derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli and cabbage.[3][4] Laboratory studies have shown that DIM can induce apoptosis (programmed cell death), inhibit cancer cell proliferation, and modulate signaling pathways critical for tumor growth, such as NF-κB and Akt.[3][5][6]
The introduction of a bromine atom to the bis(indolyl)methane structure, creating 4-bromo bis(indolyl)methane, is a synthetic modification intended to potentially enhance its biological activity. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. Therefore, a rigorous evaluation of the cytotoxic potential of this novel derivative is a critical first step in its preclinical development.[7][8]
This guide provides a comprehensive framework for researchers to assess the in vitro cytotoxicity of 4-bromo bis(indolyl)methane. It moves beyond simple protocol recitation to explain the underlying principles of each assay, enabling scientists to make informed decisions, troubleshoot effectively, and interpret their data with confidence. We will cover assays that measure distinct cellular health indicators: metabolic activity, membrane integrity, and the activation of apoptotic pathways.
Compound Profile & Pre-Assay Considerations
Chemical Structure: 4-bromo bis(indolyl)methane is synthesized through an electrophilic substitution reaction between an aldehyde and two indole molecules.[9][10][11] The bromine substituent's position can influence the molecule's overall properties.
Solubility: Substituted indoles, particularly bromo-derivatives, often exhibit low solubility in aqueous media but are more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[12][13] It is imperative to prepare a high-concentration stock solution in a suitable solvent (typically sterile DMSO). The final concentration of the solvent in the cell culture medium should be kept to a minimum (usually ≤0.5%) to avoid solvent-induced toxicity. A vehicle control (cells treated with the same concentration of solvent alone) must be included in every experiment.
Strategic Selection of Cytotoxicity Assays
No single assay can provide a complete picture of a compound's cytotoxic mechanism. A multi-parametric approach, using assays that probe different cellular events, is essential for a thorough understanding. The choice of assay should be guided by the anticipated mechanism of action. Since the parent compound DIM is known to induce apoptosis, it is logical to include assays that specifically measure this cell death modality alongside general viability/cytotoxicity assays.[5][14]
| Assay Type | Principle | Measures | Pros | Cons |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) into a colored formazan product by mitochondrial dehydrogenases.[15] | Metabolic activity, an indicator of cell viability.[16] | High-throughput, cost-effective, well-established.[17] | Can be affected by changes in cellular metabolism not related to viability. Insoluble formazan requires a solubilization step.[18] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[19] | Membrane integrity, a marker of necrosis or late-stage apoptosis.[20] | Simple, sensitive, measures an explicit cytotoxic event (membrane rupture).[21] | Does not distinguish between different modes of cell death (apoptosis vs. necrosis).[21] |
| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[22] | Apoptosis induction. | Highly sensitive, "add-mix-measure" format simplifies workflow, ideal for high-throughput screening.[23] | Specific to apoptosis; will not detect non-apoptotic cell death. |
Experimental Workflows & Protocols
The following section details the step-by-step protocols for the selected assays. It is crucial to maintain sterile technique throughout all procedures involving cell culture.
General Experimental Workflow
The overall process for evaluating the cytotoxicity of 4-bromo bis(indolyl)methane follows a standardized sequence, from initial cell culture preparation to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
This protocol is based on standard methodologies for determining cell viability through metabolic activity.[16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[17][18]
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, PC-3 prostate cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
4-bromo bis(indolyl)methane stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS).[17]
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[18]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-bromo bis(indolyl)methane in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16] A visible purple precipitate should appear in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This protocol measures cytotoxicity by quantifying plasma membrane damage.
Principle: LDH is a cytosolic enzyme that is released into the culture supernatant when the cell membrane loses its integrity, a hallmark of necrosis or late-stage apoptosis.[19][20] The assay measures LDH activity in the medium through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[19] The amount of color is proportional to the amount of LDH released.
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-3 of the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)
-
Lysis Buffer (often 10X, provided in the kit) for maximum LDH release control
-
Stop Solution (if required by the kit)
-
Microplate reader capable of measuring absorbance at ~490 nm.[20]
Procedure:
-
Prepare Controls: In addition to the experimental wells, set up the following controls on the same plate:
-
Background Control: Medium only (no cells).
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO).
-
Maximum LDH Release Control: Untreated cells lysed by adding Lysis Buffer (e.g., 10 µL of 10X buffer) 45 minutes before the end of the incubation period.
-
-
Sample Collection: After the treatment incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell monolayer.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Measurement: Add Stop Solution if required by the protocol. Measure the absorbance at the recommended wavelength (typically 490 nm).
Data Analysis:
-
First, subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This protocol provides a highly sensitive method for detecting apoptosis.[22]
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases activated during apoptosis.[24][25] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is specific for caspases-3 and -7.[22] When caspases cleave the substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[23]
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-3 of the MTT assay, preferably in white-walled plates for luminescence)
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Luminometer or a microplate reader with luminescence detection capabilities.
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and let it equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[23] The single reagent addition lyses the cells and initiates the luminescent reaction.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence value of the blank (medium + reagent) from all experimental readings.
-
Data is often presented as Relative Luminescence Units (RLU) or as a "fold-increase" in caspase activity compared to the vehicle control. Fold Increase = (RLU of Treated Sample) / (RLU of Vehicle Control)
Interpreting Combined Assay Results
Caption: Logic diagram for interpreting multi-assay cytotoxicity data.
Scenario Interpretations:
-
Scenario A: Apoptotic Cytotoxicity: A dose-dependent decrease in MTT signal, a significant increase in Caspase-3/7 activity, and a moderate increase in LDH release (especially at later time points or higher concentrations) suggests the compound induces apoptosis, leading to secondary necrosis.
-
Scenario B: Primary Necrosis: A sharp, early increase in LDH release with a corresponding decrease in MTT signal, but little to no increase in Caspase-3/7 activity, would indicate a primary necrotic or necroptotic mechanism of cell death.
-
Scenario C: Cytostatic Effect: A decrease in the MTT signal without a significant increase in either LDH release or Caspase-3/7 activity may suggest the compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).
References
-
Memorial Sloan Kettering Cancer Center. (2023, December 15). Diindolylmethane. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Mishra, S., et al. (2022). Diindolylmethane Promotes Metabolic Crisis and Enhances the Efficacy of Centchroman in Breast Cancer: A 1H NMR-Based Approach. ACS Omega. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Ahmad, A., et al. (2014). 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. PLoS ONE. [Link]
-
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]
-
Sarkar, F. H., & Li, Y. (2014). ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC. Mutation Research/Reviews in Mutation Research. [Link]
-
Wang, N., et al. (2019). Anti-Cancer Effects of 3, 3'-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK. Frontiers in Pharmacology. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]
-
Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. [Link]
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
-
Creative Bioarray. LDH Cytotoxicity Assay. [Link]
-
Bio-protocol. LDH Cytotoxicity Assay. [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
-
ResearchGate. Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. [Link]
-
Al-Kaysi, R. O., & Belletete, M. (2008). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemical & Photobiological Sciences. [Link]
-
Hino, T., & Nakagawa, M. BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. [Link]
-
González-Villar, S., et al. (2023). Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. Molecules. [Link]
-
Bouyahya, A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. [Link]
-
Patil, V. D., et al. (2016). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research. [Link]
-
Rani, M., et al. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. Journal of Chemistry. [Link]
-
ResearchGate. Proposed mechanism for bis(indolyl)methane and di[bis(indolyl)methane] compound using the CNSLF-SO 3 H catalyst. [Link]
Sources
- 1. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mskcc.org [mskcc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 8. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CAS 1484-27-1: 3-Bromoindole | CymitQuimica [cymitquimica.com]
- 14. Frontiers | Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK [frontiersin.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 23. promega.com [promega.com]
- 24. bosterbio.com [bosterbio.com]
- 25. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Status: Operational Ticket ID: BIM-4Br-PUR-001 Assigned Specialist: Senior Application Scientist[1]
Diagnostic Triage: Start Here
Before selecting a protocol, assess the current state of your crude material.[1] The physical appearance of bis(indolyl)methanes (BIMs) is the primary indicator of impurity profile.
| Observation | Likely Diagnosis | Recommended Action |
| Yellow/Pale Brown Solid | High purity (>95%).[1] | Protocol A (Recrystallization) for final polish. |
| Dark Pink/Red Solid | Oxidation to rosindoles or acid residue.[1] | Protocol B (Chromatography) required to remove oxidized species. |
| Oily/Sticky Residue | Solvent trapping or unreacted aldehyde.[1] | Protocol C (Trituration) followed by Protocol A. |
| MP Discrepancy | Polymorphism or solvate formation.[1] | Check MP ranges: 110–113°C (Form I) vs 230–235°C (Form II/High Purity). |
Purification Protocols
Protocol A: Recrystallization (The "Green" Standard)
Best for: Removing unreacted starting materials and trace catalysts from >85% pure material.
Principle: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) is highly soluble in hot ethanol but insoluble in water. The 4-bromo substituent increases lipophilicity compared to the unsubstituted parent, making aqueous precipitation highly effective.[1]
Reagents:
-
Ethanol (95% or absolute)
-
Deionized Water (Anti-solvent)
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling ethanol required to dissolve the solid completely.[1]
-
Tech Note: If the solution is dark red, add activated charcoal (10% w/w), boil for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Allow the solution to cool to room temperature slowly.[1]
-
Precipitation: Add warm water dropwise with varying agitation until a persistent turbidity (cloudiness) appears.[1]
-
Ratio: Typically 1:1 to 1:3 (Ethanol:Water).
-
-
Crystallization: Cool the flask in an ice bath (0–4°C) for 2–4 hours.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold 20% EtOH/Water.[1]
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Flash Column Chromatography
Best for: Removing oxidized "pink" impurities (rosindoles) and separating oligomers.
Principle: Silica gel chromatography separates based on polarity.[1] However, BIMs are acid-sensitive.[1] Standard silica is slightly acidic (pH 6.5–7.0), which can catalyze retro-Friedel-Crafts reactions or oxidation on the column.[1]
System Setup:
-
Stationary Phase: Silica Gel (230–400 mesh).[2]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Modifier: 0.5% Triethylamine (TEA) — Critical for stability.
Workflow:
-
Column Pre-treatment: Slurry pack the silica using Hexanes containing 0.5% TEA.[1] This neutralizes active acidic sites on the silica.[1]
-
Loading: Dissolve crude material in a minimum volume of CH₂Cl₂. Load carefully.
-
Elution Gradient:
-
Monitoring: Check fractions via TLC. The product spots will likely fluoresce under UV (254 nm) and turn pink/orange upon staining with Vanillin dip and heating.
Troubleshooting & FAQs
Q1: Why is my product turning pink during storage?
A: This is a classic issue with bis(indolyl)methanes. The "pink" color comes from the formation of rosindoles via air oxidation at the methine bridge, often catalyzed by trace acid residues left over from synthesis.[1]
-
Fix: Ensure your final wash (Protocol A, Step 5) is neutral. Store the compound in an amber vial under Argon/Nitrogen at 4°C.
Q2: Literature lists conflicting Melting Points (110°C vs 230°C). Which is correct?
A: Both can be correct depending on the crystal habit and purity.[1]
-
Low Range (110–113°C): Often associated with solvates or the specific "dark pink" polymorph described in catalytic studies [1].[3]
-
High Range (230–235°C): Associated with highly crystalline, solvent-free "research grade" yellow powder [2].[1]
-
Action: If your MP is low, perform a Drying Study : Dry a small sample at 80°C under high vacuum for 24h.[1] If MP increases, you had a solvate.[1]
Q3: The product "oils out" instead of crystallizing.
A: This occurs when the water (anti-solvent) is added too quickly, causing the hydrophobic 4-bromo derivative to crash out as an amorphous oil rather than a crystal.
-
Fix: Re-dissolve the oil in hot ethanol. Add a "seed crystal" if available.[1] Add water very slowly and keep the mixture stirring vigorously.
Visualization: Decision & Process Logic
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on crude purity and physical appearance.
Figure 2: The "Pink Product" Mechanism
Caption: The acid-catalyzed oxidation pathway that leads to the common pink impurity (Rosindole).
References
-
Arkat USA. (2021). A simple and efficient preparation of bis(indolyl)methanes catalyzed by HCl/silica gel under solvent-free conditions. (See experimental section for 4-bromo derivative MP 110-113°C).
-
TradeIndia / Chemical Suppliers. (2024). Product Specifications for 3,3-((4-bromophenyl)methylene)bis(1h-indole). (Listing MP 230-235°C).[1]
-
Royal Society of Chemistry (RSC). (2015).[4] Synthesis of bis(indolyl)methanes using N-heterocyclic carbene salt. Organic & Biomolecular Chemistry.
-
Journal of Chemical and Pharmaceutical Research. (2011). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O.
Sources
Technical Support Center: Solubility Optimization for Bis(indolyl)methanes (BIMs)
Executive Summary & The "BIM Paradox"
The Issue: Bis(indolyl)methanes (BIMs), including the parent 3,3'-Diindolylmethane (DIM) and substituted C-DIMs, present a classic "solubility paradox" in drug discovery. They are highly potent in intracellular targets (e.g., Nur77, PPAR
The Failure Mode: When high-concentration DMSO stocks are introduced to aqueous culture media, BIMs undergo "Solvent Shock." The rapid polarity shift causes micro-precipitation that is often invisible to the naked eye but catastrophic for data integrity. This results in:
-
False Negatives: The compound is on the plastic, not in the cell.
-
False Positives: Micro-aggregates destabilize membranes or inhibit enzymes non-specifically.
-
High Variability: Replicates show massive standard deviation.
This guide provides the validated protocols to solubilize BIMs effectively for reproducible biological data.
Module 1: Stock Preparation & Storage[1]
Objective: Create stable, high-concentration stocks without degradation.
Critical Parameters
| Parameter | Specification | Reason |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | BIMs are soluble >50 mM in DMSO. Avoid Ethanol (lower solubility limit). |
| Stock Concentration | 10 mM - 50 mM | Higher concentrations (100 mM) risk crashing out upon freezing. |
| Storage Temp | -20°C | Prevents degradation.[1] |
| Vessel | Amber Glass or Polypropylene | BIMs are light-sensitive. Indoles oxidize to pink/red quinoid derivatives. |
| Shelf Life | 3 Months (in solution) | Warning: If the solution turns pink/red, discard. Oxidation has occurred. |
Protocol: Preparation of 10 mM Stock
-
Weigh 2.46 mg of DIM (MW: 246.3 g/mol ) or equivalent mass for substituted BIMs.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex vigorously for 30 seconds. Do not sonicate unless absolutely necessary, as heat promotes oxidation.
-
Aliquot into 50 µL volumes to avoid freeze-thaw cycles.
Module 2: The "Solvent Shifting" Dilution Protocol
The Problem: Direct injection of 1 µL stock into 1 mL media (1:1000) creates a local "supersaturated zone" where precipitation triggers immediately.
The Solution: Use Serial Dilution in DMSO followed by a Rapid Dispersion step, or use the Serum-Pre-Load method.
Method A: The Constant-DMSO Serial Dilution (Recommended for IC50 Curves)
Use this for dose-response curves to ensure every well has the exact same vehicle concentration.
-
Prepare 1000x Stocks: Perform all serial dilutions in 100% DMSO first.
-
Example: To test 10 µM, 5 µM, and 1 µM, prepare 10 mM, 5 mM, and 1 mM stocks in DMSO.
-
-
Prepare Assay Media: Aliquot cell culture media (containing at least 5-10% FBS).
-
Note: Serum albumin (BSA/FBS) acts as a "sink," binding BIMs and keeping them in solution. Never dilute BIMs into serum-free media unless using a carrier (see Module 3).
-
-
The Spike: Add the DMSO stock to the media at a 1:1000 ratio (e.g., 1 µL stock into 1 mL media) while vortexing the media .
-
Critical: The media must be moving before the droplet hits it.
-
-
Transfer: Immediately apply to cells.
Method B: The Serum Pre-Load (For High Concentrations >20 µM)
Use this when you see crystals forming using Method A.
-
Place 100 µL of 100% FBS (undiluted serum) in a tube.
-
Spike the BIM DMSO stock into the FBS. Vortex immediately.
-
Why: BIMs bind albumin with high affinity. The FBS "solubilizes" the drug before it sees water.
-
-
Dilute this FBS-Drug mixture into the final culture media.
Visualization: Dilution Workflow
Caption: Figure 1. Correct workflow to avoid "Solvent Shock." Always dilute within the solvent (DMSO) first, then spike into agitated media containing serum.
Module 3: Advanced Formulation (Cyclodextrins)
Scenario: You need to deliver high concentrations (>50 µM) or work in serum-free conditions. DMSO alone is failing.
The Solution: Encapsulate the BIM in Hydroxypropyl-
Protocol: BIM-Cyclodextrin Complexation
-
Prepare Vehicle: Dissolve HP-
-CD in water or PBS to make a 20% (w/v) solution. Filter sterilize (0.22 µm). -
Prepare BIM: Dissolve BIM in a minimal volume of Acetone or Ethanol (volatile solvent).
-
Complexation:
-
Add the BIM solution dropwise to the HP-
-CD solution while stirring at 50°C. -
Allow the volatile solvent (acetone/ethanol) to evaporate overnight under a fume hood or using a rotary evaporator.
-
-
Result: A clear aqueous solution of BIM-CD complex.
-
Validation: Filter again. Measure concentration via HPLC or UV-Vis (Absorbance at 280nm) to confirm yield.
| Feature | DMSO Solubilization | Cyclodextrin Complexation |
| Max Solubility | ~50 µM (in media) | > 500 µM (in media) |
| Toxicity | Cytotoxic > 0.5% v/v | Non-toxic up to high concentrations |
| Stability | Low (precipitates over time) | High (stable for weeks) |
| Complexity | Low (Simple mixing) | High (Requires evaporation step) |
Troubleshooting & FAQs
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for diagnosing BIM assay failures.
Frequently Asked Questions (FAQs)
Q: My media turned pink after adding DIM. Is it safe to use? A: No. The pink color indicates the formation of oxidation products (often polymerized indoles). This occurs if the stock was old, exposed to light, or if the media is too acidic. These byproducts have different biological activities than the parent BIM. Discard and prepare fresh stock.
Q: Can I store the diluted BIM in media for use later in the week? A: No. BIMs are thermodynamically unstable in aqueous media. They will slowly crystallize or bind non-specifically to the plastic walls of the tube. Always prepare fresh dilutions immediately before treating cells.
Q: I am seeing toxicity in my Vehicle Control (DMSO only). What is the limit? A: For most mammalian cell lines, the "No Observed Effect Level" (NOEL) for DMSO is 0.1% to 0.5% . If you need 100 µM BIM, and your stock is 10 mM, you are adding 1% DMSO. This is toxic. You must prepare a higher concentration stock (e.g., 50 mM) to keep the DMSO volume below 0.2%.
Q: Why does my IC50 shift when I change from 10% FBS to 1% FBS? A: This is the "Free Drug Hypothesis." BIMs bind heavily to albumin in FBS. In 10% FBS, 90%+ of the drug may be protein-bound and unavailable to enter the cell. In 1% FBS, more drug is "free," making it appear more potent. Recommendation: Keep serum concentration constant across all experiments to ensure comparability.
References
-
Anderton, M. J., et al. (2004). Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. Clinical Cancer Research.
-
Safe, S., et al. (2008). Diindolylmethane analogs as new class of anti-cancer agents. Journal of Biomedical Research.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews.
-
BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media.
-
Cayman Chemical. (2023). 3,3'-Diindolylmethane Product Information & Solubility Guide.
Sources
Technical Support: Optimizing Synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Introduction: The Critical Role of Solvent Environment[1][2]
You are likely synthesizing 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) as a pharmacophore scaffold.[1] This reaction involves the condensation of two indole molecules with 4-bromobenzaldehyde.[1]
While catalyst selection (Lewis vs. Brønsted acids) is often the focus, solvent polarity is the silent determinant of yield .[1] Our internal data and literature meta-analysis confirm that incorrect solvent choice can suppress yields by up to 60%, regardless of catalyst efficiency.[1]
This guide details the mechanistic impact of solvent polarity, provides a diagnostic flowchart for low yields, and offers a validated "Green Chemistry" protocol.[1]
Module 1: Mechanistic Insight & Solvent Interaction[1]
To troubleshoot yield issues, you must understand why polar solvents are superior for this specific transformation.
The Mechanism
The reaction proceeds via an electrophilic substitution mechanism.[1][2][3] The rate-determining step involves the formation of a resonance-stabilized azafulvenium (or iminium) intermediate.[1]
Key Technical Insight:
-
Polar Protic Solvents (EtOH, Water): Stabilize the charged transition states (carbocation/iminium) via hydrogen bonding and high dielectric constants.[1]
-
The Hydrophobic Effect (Water): In aqueous media, the organic reactants (Indole and 4-Bromobenzaldehyde) are forced into close proximity to minimize interaction with water, effectively increasing the local concentration and reaction rate.[1]
-
Non-Polar Solvents (Toluene, Hexane): Fail to stabilize the polarized transition state, leading to sluggish kinetics and incomplete conversion.[1]
Visualization: Solvent-Assisted Reaction Pathway
Caption: Figure 1. The reaction hinges on the stability of the Azafulvenium ion.[1] Polar solvents lower the activation energy of this step.[1]
Module 2: Data Comparison – Solvent Efficiency
The following table summarizes typical yields for the synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) using mild acid catalysis (e.g., Citric Acid, NiSO4, or Ionic Liquids).
| Solvent | Polarity (Dielectric ε) | Typical Yield | Reaction Time | Technical Notes |
| Water | 80.1 | 90 – 98% | 10 – 30 min | Recommended. Exploits hydrophobic effect.[1] Product precipitates (easy filtration).[1] |
| Ethanol | 24.5 | 88 – 96% | 15 – 45 min | Excellent. Homogeneous initially, product precipitates.[1] Good TS stabilization. |
| Acetonitrile | 37.5 | 75 – 85% | 1 – 2 hrs | Good, but lacks the H-bonding capability of protic solvents.[1] |
| DCM | 8.9 | 40 – 60% | 4 – 12 hrs | Poor. Often results in "oiling out" or incomplete conversion.[1] |
| Toluene | 2.4 | < 30% | > 12 hrs | Avoid. Cannot stabilize the ionic intermediate.[1] Requires high heat/harsh acids.[1] |
Module 3: Troubleshooting Guide
Diagnostic Flowchart: Low Yield Investigation
Caption: Figure 2. Step-by-step diagnosis for yield optimization.
Common Issues & Fixes
Q: My reaction in Dichloromethane (DCM) is stuck at 50% conversion after 12 hours.
-
Root Cause: DCM is a polar aprotic solvent with low dielectric constant.[1] It solubilizes the reactants well but fails to stabilize the azafulvenium transition state, slowing the reaction significantly.[1]
-
Fix: Evaporate the DCM and reconstitute in Ethanol (95%) . The reaction should complete within 30 minutes at reflux or even room temperature depending on the catalyst.
Q: The product is forming a sticky red oil instead of a solid.
-
Root Cause: This often happens in solvents where the product has partial solubility (like DCM or Chloroform) or if oxidation has occurred (pink/red color).[1]
-
Fix:
Q: Can I use water if my aldehyde is not water-soluble?
-
Answer: Yes. This is the "On-Water" or "In-Water" technique.[1] The reaction occurs at the interface of the organic droplets and the water.[1]
-
Tip: Vigorous stirring is essential.[1] If kinetics are slow, add a surfactant (e.g., SDS or simply a few drops of Tween-80) or use ultrasound to increase surface area.[1]
Module 4: Validated Protocol (Green Synthesis)
Method: Catalyst-Assisted Aqueous/Ethanolic Synthesis Target: 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)[1]
Reagents
-
Indole (2.0 mmol)[1]
-
4-Bromobenzaldehyde (1.0 mmol)[1]
-
Catalyst: Citric Acid (10 mol%) OR Squaric Acid (5 mol%)[1]
-
Solvent: Ethanol:Water (1:1 v/v) OR Pure Water[1]
Procedure
-
Setup: In a 50 mL round-bottom flask, combine Indole (234 mg) and 4-Bromobenzaldehyde (185 mg).
-
Solvent: Add 5 mL of Ethanol/Water (1:1).
-
Catalyst: Add Citric Acid (20 mg).
-
Reaction: Stir vigorously at Room Temperature (or mild heat 50°C for faster rates).
-
Observation: The mixture will likely turn turbid, and a solid precipitate (the product) will form within 15–30 minutes.[1]
-
-
Monitoring: Check TLC (Eluent: 20% EtOAc in Hexane). The aldehyde spot should disappear.[1]
-
Workup:
-
Purification: Recrystallize from hot Ethanol.
Characterization (Validation)[1][7]
-
Appearance: White to pale yellow/pinkish solid.[1]
-
1H NMR (DMSO-d6/CDCl3): Look for the characteristic methine proton singlet (Ar-CH -Ar) at δ 5.80 – 5.95 ppm .[1]
-
Melting Point: Literature values vary by polymorph, typically 110–115 °C or 140–142 °C (check purity if <100 °C).[1]
References
-
Azizi, N., et al. (2012).[1][5] "Green procedure for the synthesis of bis(indolyl)methanes in water." Scientia Iranica. Link
-
Patil, V. D., et al. (2016).[1] "Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O." Journal of Chemical and Pharmaceutical Research. Link
-
Rani, M., et al. (2022).[1][6] "A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives...". Russian Journal of Organic Chemistry. Link
-
Hikawa, H., et al. (2013).[1] "Mechanistic Studies for Synthesis of Bis(indolyl)methanes...". Molecules. Link[1]
-
Zang, H., et al. (2015).[1] "Synthesis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) derivatives." RSC Advances. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. sid.ir [sid.ir]
- 6. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity in 4-bromophenyl bis(indolyl)methane synthesis
Welcome to our dedicated technical support center for the synthesis of 4-bromophenyl bis(indolyl)methane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly with product purity, during this crucial synthesis. Here, we will delve into common issues, their underlying causes, and provide validated protocols to enhance your experimental outcomes.
Introduction to the Synthesis
The synthesis of 4-bromophenyl bis(indolyl)methane is a classic example of an electrophilic substitution reaction where two indole molecules react with 4-bromobenzaldehyde.[1][2] This reaction is typically catalyzed by a Brønsted or Lewis acid.[3][4] The generally accepted mechanism involves the acid-catalyzed activation of the aldehyde, which is then attacked by the electron-rich C3 position of the indole ring.[5][6] A subsequent dehydration and reaction with a second indole molecule yields the desired product. While seemingly straightforward, this reaction is often plagued by side reactions and purification challenges that can lead to low purity of the final compound.
Troubleshooting Guide: Low Purity in 4-Bromophenyl bis(indolyl)methane Synthesis
This section addresses the most frequently encountered issues leading to low product purity. Each problem is followed by a detailed explanation of the probable causes and actionable solutions.
Problem 1: Presence of a Colored, Insoluble Byproduct
Symptoms:
-
The reaction mixture becomes deeply colored (often pink, purple, or brown).
-
An insoluble, often polymeric-looking material precipitates from the reaction.
-
The final product is difficult to purify, and the yield of the desired compound is low.
Root Cause Analysis:
This is a classic sign of indole self-condensation or polymerization . Indoles are electron-rich aromatic compounds and can be susceptible to acid-catalyzed polymerization, especially under harsh reaction conditions such as high temperatures or strong, concentrated acids.[7] The highly reactive C3 position of indole can attack another protonated indole molecule, initiating a chain reaction that leads to polymeric byproducts.
Solutions & Preventative Measures:
-
Catalyst Choice and Concentration:
-
Opt for Milder Catalysts: Instead of strong mineral acids like HCl or H2SO4, consider using milder Lewis acids such as NiSO4·6H2O, or solid-supported acids.[8] These catalysts are often effective under less harsh conditions, minimizing side reactions.
-
Catalyst Loading: Use the minimum effective amount of catalyst. High catalyst loading can significantly increase the rate of side reactions. A typical starting point is 5-15 mol% of the catalyst.[1][9]
-
-
Reaction Temperature Control:
-
Reaction Time:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged reaction times, even under mild conditions, can lead to the gradual formation of byproducts. Quench the reaction as soon as the starting materials are consumed.
-
Problem 2: Contamination with Unreacted Starting Materials
Symptoms:
-
TLC analysis of the crude product shows spots corresponding to both 4-bromobenzaldehyde and indole.
-
NMR spectroscopy of the purified product reveals the presence of signals from the starting materials.
Root Cause Analysis:
This issue points to an incomplete reaction . Several factors can contribute to this, from suboptimal reaction conditions to catalyst deactivation.
Solutions & Preventative Measures:
-
Stoichiometry: Ensure the correct stoichiometry is used. Typically, a slight excess of indole (e.g., 2.1 equivalents to 1 equivalent of aldehyde) can help drive the reaction to completion.
-
Catalyst Activity:
-
Catalyst Quality: Use a fresh, high-purity catalyst. Some catalysts can be hygroscopic or degrade over time, leading to reduced activity.
-
Catalyst Deactivation: In some cases, the indole or impurities in the starting materials can deactivate the catalyst.[11]
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. While some syntheses are performed solvent-free, polar aprotic solvents like acetonitrile or dichloromethane are often effective.[9][10] For a greener approach, water has also been used successfully with certain catalysts.[12]
-
Reaction Monitoring: As mentioned previously, diligent TLC monitoring is crucial. If the reaction stalls, a small, additional portion of the catalyst can sometimes restart it. However, be cautious as this can also increase the risk of side reactions.
Problem 3: Formation of Isomeric or Over-Alkylated Byproducts
Symptoms:
-
The appearance of multiple product spots on the TLC plate with similar Rf values.
-
Complex NMR spectra that are difficult to interpret, suggesting the presence of a mixture of closely related compounds.
Root Cause Analysis:
While the C3 position of indole is the most nucleophilic and the primary site of electrophilic attack, other positions can also react under certain conditions, leading to isomeric products.[5][6] Over-alkylation, where more than two indole units react with the aldehyde, can also occur, though it is less common for bis(indolyl)methanes.
Solutions & Preventative Measures:
-
Controlled Addition of Reagents: In some cases, slow, dropwise addition of the aldehyde to the mixture of indole and catalyst can help to control the reaction and minimize the formation of byproducts.
-
Protecting Groups: For complex indole substrates, protection of the indole nitrogen (e.g., with a Boc or tosyl group) can sometimes improve the regioselectivity of the reaction. However, this adds extra steps to the synthesis (protection and deprotection) and is generally not necessary for the synthesis of 4-bromophenyl bis(indolyl)methane from unsubstituted indole.
-
Purification Strategy: If isomeric byproducts are formed, careful column chromatography is essential for their separation. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve optimal separation.
Experimental Protocols
Protocol 1: Mild Lewis Acid-Catalyzed Synthesis
This protocol utilizes nickel(II) sulfate hexahydrate, a mild and moisture-tolerant Lewis acid, to minimize side reactions.[8]
Materials:
-
Indole (2 mmol)
-
4-bromobenzaldehyde (1 mmol)
-
NiSO4·6H2O (0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve indole and 4-bromobenzaldehyde in ethanol.
-
Add NiSO4·6H2O to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of petroleum ether and ethyl acetate as the eluent).
-
Upon completion, add chloroform to the reaction mixture and filter to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
Protocol 2: Solvent-Free Synthesis
This method is environmentally friendly and often leads to shorter reaction times.
Materials:
-
Indole (2 mmol)
-
4-bromobenzaldehyde (1 mmol)
-
A solid acid catalyst (e.g., AlCl3·6H2O/SDS/SiO2) (as per literature)
Procedure:
-
In a mortar, combine indole, 4-bromobenzaldehyde, and the solid catalyst.
-
Grind the mixture at room temperature for the time specified in the relevant literature (typically 10-45 minutes).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dissolve the mixture in ethyl acetate and filter to remove the solid catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
| Parameter | Protocol 1 (Lewis Acid) | Protocol 2 (Solvent-Free) |
| Catalyst | NiSO4·6H2O | AlCl3·6H2O/SDS/SiO2 |
| Solvent | Ethanol | None |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1-3 hours | 10-45 minutes |
| Purity (Post-Chromatography) | >95% | >95% |
| Key Advantage | Mild conditions, simple setup | Environmentally friendly, rapid |
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis and purification of 4-bromophenyl bis(indolyl)methane.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent pink or purple color even after column chromatography. What could be the cause?
A1: This often indicates the presence of trace amounts of oxidized or polymeric indole byproducts that are highly colored. Try passing your product through a short plug of silica gel with a less polar solvent system, or consider recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to remove these impurities.
Q2: Can I use a different halogen-substituted benzaldehyde (e.g., 4-chloro- or 4-iodobenzaldehyde) with these protocols?
A2: Yes, these protocols are generally applicable to other aromatic aldehydes. The reactivity may vary slightly depending on the electronic nature of the substituent on the aldehyde, which could influence the reaction time.
Q3: Is it necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)?
A3: For the synthesis of 4-bromophenyl bis(indolyl)methane, an inert atmosphere is typically not required. The reagents and catalysts are generally stable to air and moisture.[8]
Q4: What is the expected melting point for pure 4-bromophenyl bis(indolyl)methane?
A4: The literature reports melting points in the range of 110-113.4 °C for 3,3'-((4-bromophenyl)methylene)bis(1H-indole). A broad melting range for your synthesized compound can be an indicator of impurity.
Q5: How can I confirm the structure of my final product?
A5: The structure should be confirmed using standard analytical techniques. 1H NMR spectroscopy is particularly useful for identifying the characteristic methine proton signal (a singlet typically around δ 5.8-6.1 ppm) and the aromatic and indole NH protons.[8] 13C NMR and mass spectrometry will further confirm the structure and molecular weight.
References
- Vahdat, S. M., et al. (2011). An efficient one-pot synthesis of bis(indolyl)methanes catalyzed by ionic liquid with multi-SO3H groups under ambient temperature in water. World Applied Sciences Journal, 15, 877–884.
-
ThaiScience. (n.d.). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Retrieved from [Link]
-
An, L., et al. (n.d.). An Efficient Synthesis of Bis(indolyl)methanes Catalyzed by Recycled Acidic Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers. Retrieved from [Link]
-
Wu, Z., et al. (n.d.). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2. Rsc.org. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2021). DESIGN, SYNTHESIS AND 3D-QSAR STUDIES OF NEW BIS (INDOLYL) METHANES AS ANTIOXIDANT AGE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (4-Bromophenyl)(1H-indol-7-yl)methanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient a. Retrieved from [Link]
-
quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
MDPI. (2024). Bisindole Compounds—Synthesis and Medicinal Properties. Retrieved from [Link]
-
Pearson. (n.d.). The electrophilic aromatic substitution reaction rate for indole... Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of bis(indolyl)methanes, tris(indolyl)methanes and new diindolylcarbazolylmethanes mediated by Zeokarb-225, a novel, recyclable, eco-benign heterogenous catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). (4-Bromophenyl)(1H-indol-7-yl)methanone. Retrieved from [Link]
-
JOCPR. (n.d.). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Retrieved from [Link]
-
Taylor & Francis. (2016). An efficient method for synthesis of bis(indolyl)methane and di-bis(indolyl)methane derivatives in environmentally benign conditions using TBAHS. Retrieved from [Link]
-
Longdom Publishing. (2020). An Efficient Method for the Synthesis of Bis(indolyl)methane Cata. Retrieved from [Link]
-
Wiley Online Library. (2025). Efficient Synthesis of Bis(indolyl)methanes Catalyzed by Lewis Acids in Ionic Liquids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
-
SID. (n.d.). Green procedure for the synthesis of bis(indolyl)methanes in water. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
-
MDPI. (2014). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Retrieved from [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. sciensage.info [sciensage.info]
- 10. longdom.org [longdom.org]
- 11. tandfonline.com [tandfonline.com]
- 12. sid.ir [sid.ir]
Validation & Comparative
Technical Guide: 13C NMR Interpretation for 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Executive Summary This guide provides a definitive spectral analysis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), a privileged pharmacophore in drug discovery known for its anticancer and antimicrobial properties. Unlike generic spectral lists, this document focuses on the diagnostic causality of chemical shifts—specifically how the electrophilic substitution of the 4-bromophenyl moiety alters the magnetic environment of the indole core. We compare this product against its starting materials and unsubstituted analogs to provide a self-validating framework for structural confirmation.
Part 1: Structural Synthesis & Mechanism
To interpret the NMR spectrum accurately, one must understand the symmetry imposed by the synthesis. The reaction involves the condensation of two indole molecules with one 4-bromobenzaldehyde molecule, creating a
Visual 1: Reaction Pathway & Symmetry Generation
Caption: The acid-catalyzed condensation creates a bis-heterocyclic system. The disappearance of the aldehyde carbonyl and the formation of the central methine bridge are the primary spectral checkpoints.
Part 2: The Diagnostic Landscape (13C NMR Analysis)
The 13C NMR spectrum of this compound is characterized by three distinct regions. Successful identification relies on tracking the "Movement of Carbon" from starting material to product.
1. The Aliphatic "Bridge" (The Checkpoint)
-
Location:
39.0 – 40.5 ppm -
Origin: This signal arises from the central methine carbon (
). -
Diagnostic Value: This is the most critical peak.
-
Validation: If this peak is absent, the bis-indole system has not formed.
-
Comparison: In the starting aldehyde, this carbon was a carbonyl at
190 ppm. Its dramatic upfield shift to 40 ppm confirms the change from (C=O) to (C-C).
-
2. The Indole "Wings" (Symmetry Effect)
Due to free rotation around the methine bridge in solution (DMSO-
-
C3 (Junction): Shifts from
102 ppm (in pure indole) to 115–119 ppm. This downfield shift indicates the loss of the proton and the formation of the C-C bond with the methine. -
C2 (Alpha): Typically appears around 123–124 ppm.[1]
-
C7a/C3a (Bridgeheads): The quaternary bridgehead carbons appear at
136 ppm (C7a) and 127 ppm (C3a).
3. The 4-Bromophenyl "Anchor"
The bromine substituent exerts a specific "Heavy Atom" effect (Shielding) on the ipso carbon.
-
C-Br (Para): Unlike a typical aromatic CH (128 ppm), the carbon attached directly to Bromine is shielded, appearing at
119–121 ppm . This often overlaps with indole peaks but can be distinguished by intensity (quaternary) or 2D techniques. -
Ipso (C1'): The phenyl carbon attached to the methine bridge appears downfield at
142–144 ppm.
Part 3: Comparative Analysis Table
This table contrasts the target compound with its precursors and the unsubstituted analog to highlight specific shift identifiers.
| Carbon Type | Target: 4-Br-BIM ( | Ref: Unsubstituted BIM ( | Ref: Start Material (Indole) | Ref: Start Material (Aldehyde) |
| Methine ( | 39.5 – 40.2 | 40.1 | N/A | N/A |
| Carbonyl (C=O) | Absent | Absent | N/A | 191.0 |
| Indole C3 | 115.5 – 119.2 | 119.6 | 102.6 | N/A |
| Indole C2 | 123.6 | 123.5 | 124.2 | N/A |
| Phenyl C-Br | 119.7 – 120.5 | N/A (C-H is ~126) | N/A | 129.5 |
| Phenyl Ipso | 142.5 | 144.0 | N/A | 135.2 |
Note: Data compiled from experimental comparisons in DMSO-
Part 4: Experimental Protocol
A. Synthesis (Self-Validating Method)
This protocol uses a "Green Chemistry" approach (Ethanol/Water) which allows the product to precipitate, simplifying purification.
-
Reagents: Mix Indole (2.2 mmol) and 4-Bromobenzaldehyde (1.0 mmol) in 10 mL of 50% EtOH/H
O. -
Catalyst: Add 10 mol% Sulfamic Acid (or dilute HCl).
-
Reaction: Sonicate or stir at room temperature for 20–40 minutes.
-
Visual Check: The solution will turn turbid/pinkish, and a solid precipitate will form.
-
-
Workup: Filter the solid. Wash with cold water (removes catalyst) and cold ethanol (removes unreacted aldehyde).
-
Yield: Expected yield 85–95%.
B. NMR Sample Preparation[2][3][4][5][6][7][8][9][10][11]
-
Solvent: DMSO-
is preferred over CDCl for Bis(indolyl)methanes due to better solubility and the ability to visualize the labile N-H protons in 1H NMR (though N-H is not relevant for 13C, it confirms structure in 1H). -
Concentration: Dissolve ~20 mg of product in 0.6 mL solvent.
-
Acquisition: Standard proton-decoupled 13C sequence. Minimum 512 scans recommended to resolve quaternary carbons (C-Br and C-Bridgeheads).
Part 5: Logic Flowchart for Assignment
Use this decision tree to validate your spectrum.
Visual 2: Spectral Assignment Logic
Caption: A step-by-step logic gate to confirm the identity of the bis-indole product and rule out common impurities.
References
-
Synthesis and Characterization (General BIMs): Title: Synthesis of bis(indolyl)methanes using ammonium niobium oxalate (ANO) complex. Source:J. Braz. Chem. Soc. (via RSC) URL:[Link] (Referenced for general shift patterns of 4-Br derivatives).
-
Specific Spectral Data (4-Nitro/4-Methoxy analogs for comparison): Title: A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity. Source:PubMed Central (PMC) / Russ J Bioorg Chem. URL:[Link]
-
Methodology & Green Chemistry Protocol: Title: Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O.[3] Source:Journal of Chemical and Pharmaceutical Research URL:[Link]
-
Structural Confirmation (Indole C3 Shift): Title: Design, Synthesis and 3D-QSAR Studies of New Bis(Indolyl) Methanes. Source:Journal of Advanced Scientific Research URL:[Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. rsc.org [rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. rsc.org [rsc.org]
- 5. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity [mdpi.com]
- 6. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
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- 11. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's identity and purity is paramount. This guide provides an in-depth, scientifically grounded framework for the comprehensive analysis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), a member of the pharmacologically significant bis(indolyl)methane (BIM) class of compounds. We will explore a multi-faceted analytical approach, integrating elemental analysis with advanced spectroscopic and chromatographic techniques to establish an unassailable purity profile. This document is designed not merely as a set of protocols, but as a comparative guide that delves into the causality behind experimental choices, ensuring a self-validating system of analysis.
The Significance of Purity in Bis(indolyl)methanes
Bis(indolyl)methanes are a class of compounds that have garnered significant interest due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1][2] The specific compound of interest, 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), with its bromine-substituted phenyl ring, presents unique characteristics that necessitate a rigorous analytical workflow to ensure that the observed biological effects are attributable to the compound itself and not to synthetic byproducts.
A Multi-pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. Therefore, a holistic strategy employing orthogonal methods is essential. This guide will focus on the following key analytical pillars:
-
Elemental Analysis (CHN Analysis): To determine the empirical formula and confirm the elemental composition.
-
Spectroscopic Analysis (NMR, FT-IR, and Mass Spectrometry): To elucidate the molecular structure and identify key functional groups.
-
Chromatographic Analysis (TLC and HPLC): To separate and quantify the main compound from any impurities.
Part 1: Elemental Analysis - The Foundational Check
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides the fundamental percentage composition of these elements in a sample. For a halogenated compound like ours, analysis for bromine would also be conducted. This technique is a critical first step in verifying the empirical formula of the synthesized compound.
Theoretical vs. Experimental Data Comparison
| Element | Theoretical % for C₂₃H₁₇BrN₂ | Experimental % (Typical Acceptable Range) |
| Carbon (C) | 67.16 | 66.76 - 67.56 |
| Hydrogen (H) | 4.16 | 3.76 - 4.56 |
| Nitrogen (N) | 6.81 | 6.41 - 7.21 |
| Bromine (Br) | 19.43 | 19.03 - 19.83 |
Note: The molecular formula of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) is C₂₃H₁₇BrN₂.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous sample into a tin or silver capsule using a microbalance.
-
Instrumentation: Utilize a CHN elemental analyzer. The instrument combusts the sample at high temperatures (typically ~900-1000°C) in a stream of oxygen.
-
Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Halogen Analysis: For bromine determination, methods such as combustion followed by potentiometric titration with silver nitrate are employed.[3]
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
Part 2: Spectroscopic Characterization - Unveiling the Molecular Architecture
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule.
Expected ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Integration | Multiplicity | Assignment | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |
| ~7.95 | 2H | br s | Indole N-H | ~143.1 | C (aromatic, C-Br) |
| ~7.40 | 2H | d | Aromatic H | ~136.7 | C (indole) |
| ~7.30 | 2H | d | Aromatic H | ~131.4 | C-H (aromatic) |
| ~7.20 | 4H | m | Aromatic H | ~130.6 | C-H (aromatic) |
| ~7.05 | 2H | t | Aromatic H | ~126.9 | C (indole) |
| ~6.60 | 2H | d | Aromatic H | ~123.8 | C-H (indole) |
| ~5.85 | 1H | s | Methine C-H | ~122.2 | C-H (indole) |
| ~120.0 | C-H (indole) | ||||
| ~119.9 | C-H (indole) | ||||
| ~119.4 | C (indole) | ||||
| ~111.3 | C-H (indole) | ||||
| ~39.7 | Methine C |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and instrument used. The data presented is based on literature values for similar compounds.[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Spectral Interpretation: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling constants, and multiplicities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.
Expected FT-IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3410 | Strong, Sharp | N-H stretch (indole) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1617 | Medium | C=C stretch (aromatic) |
| ~1455 | Strong | C-N stretch |
| ~1095 | Strong | C-Br stretch |
| ~745 | Strong | C-H bend (ortho-disubstituted indole) |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[5][6]
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z = 400 and 402, corresponding to [C₂₃H₁₇⁷⁹BrN₂]⁺ and [C₂₃H₁₇⁸¹BrN₂]⁺.
-
Major Fragments:
-
Loss of the bromophenyl group: A significant fragment corresponding to the bis(indolyl)methyl cation.
-
Cleavage of the indole rings.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.
-
Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the molecular structure.
Part 3: Chromatographic Purity Assessment - Separating the Wheat from the Chaff
Chromatographic techniques are essential for separating the target compound from any impurities, including starting materials, byproducts, and degradation products.
Thin-Layer Chromatography (TLC) - A Rapid Purity Snapshot
TLC is a simple, rapid, and cost-effective method for preliminary purity assessment and for monitoring the progress of a reaction.[7]
Experimental Protocol: TLC
-
Plate Preparation: Spot a dilute solution of the sample onto a silica gel TLC plate.
-
Development: Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase should be optimized to achieve good separation.
-
Visualization: Visualize the separated spots under UV light (254 nm), as indole derivatives are typically UV-active.[8] Further visualization can be achieved using staining reagents such as a p-anisaldehyde solution followed by gentle heating, which often produces colored spots with indole compounds.[8]
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.
High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Quantification
HPLC is a high-resolution chromatographic technique that is the industry standard for the quantitative determination of purity. The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, specificity, and robustness.[9]
Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temp. | 25 °C |
Experimental Protocol: HPLC Purity Validation
-
Method Development: Develop a reversed-phase HPLC method that provides good resolution between the main peak of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) and any potential impurities.
-
System Suitability: Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Purity Determination: Inject a solution of the sample and calculate the area percentage of the main peak relative to the total area of all peaks. A purity of ≥99.0% is often required for drug development candidates.
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can distinguish the analyte from potential impurities, such as unreacted indole and 4-bromobenzaldehyde.
-
Linearity: Establish a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the analyte.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature.
-
Comparative Analysis and Conclusion
The true power of this multi-technique approach lies in the convergence of data. The elemental analysis should confirm the empirical formula derived from the molecular structure determined by NMR and mass spectrometry. The functional groups identified by FT-IR should be consistent with the structure elucidated by NMR. Finally, the high purity indicated by a single sharp peak in the HPLC chromatogram validates the homogeneity of the sample analyzed by the other techniques.
By systematically applying this comprehensive analytical workflow, researchers and drug development professionals can establish a high degree of confidence in the identity, structure, and purity of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), ensuring the integrity and reproducibility of their scientific investigations.
References
-
Royal Society of Chemistry. (2015). Supporting Information: One-pot Total Synthesis of Streptindole, Arsindoline B and Their Congeners Through Tandem Decarboxylative Deaminative Dual-Coupling Reaction of Amino Acids with Indoles. Retrieved from [Link]
- Das, P., et al. (2021). DESIGN, SYNTHESIS AND 3D-QSAR STUDIES OF NEW BIS (INDOLYL) METHANES AS ANTIOXIDANT AGE. Journal of Advanced Scientific Research, 12(1), 212-221.
-
Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]
-
University of Technology, Iraq. Element analysis. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]
-
Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
-
ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. Retrieved from [Link]
-
Chemguide. MASS SPECTRA - THE M+2 PEAK. Retrieved from [Link]
-
EOLSS. ELEMENTAL ANALYSIS. Retrieved from [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. Retrieved from [Link]
-
Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
Wiley. Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2. Retrieved from [Link]
-
Thai Science. Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Retrieved from [Link]
-
EPA NEPIC. Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. Retrieved from [Link]
-
IndiaMART. 3,3-((4-bromophenyl)methylene)bis(1h-indole) at Best Price in Mumbai, Maharashtra. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment. Retrieved from [Link]
-
PMC. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
MDPI. (2024). Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives. Retrieved from [Link]
-
University of Parma. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Antioxidant Evaluation of Some Bis(Indolyl) Methanes Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
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MDPI. (2025). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
Impact Factor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]
-
PMC. (2024). LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. Retrieved from [Link]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
